molecular formula C15H16N2O B7458041 N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide

N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide

Cat. No. B7458041
M. Wt: 240.30 g/mol
InChI Key: BAHVOLRPQVXABM-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPMC belongs to the class of pyridine carboxamide compounds and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide is not fully understood. However, it has been suggested that N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been shown to inhibit the replication of several viruses, including hepatitis B virus and influenza virus.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have low toxicity and can be used at relatively high concentrations without causing significant adverse effects. However, N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. Additionally, N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide. One potential direction is the development of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide needs to be further elucidated to better understand its pharmacological effects. Finally, more studies are needed to evaluate the safety and efficacy of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide in preclinical and clinical trials.
Conclusion:
In conclusion, N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. The synthesis of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide involves the reaction of 2-ethylphenylamine with 3-acetyl-6-methylpyridine in the presence of a catalyst. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide, including the development of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide derivatives and the investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide involves the reaction of 2-ethylphenylamine with 3-acetyl-6-methylpyridine in the presence of a catalyst. The reaction produces N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide as a yellow crystalline solid with a melting point of 179-181°C. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been studied as a potential treatment for various diseases, including cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-3-12-6-4-5-7-14(12)17-15(18)13-9-8-11(2)16-10-13/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHVOLRPQVXABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide

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